N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Description

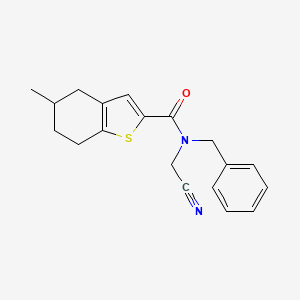

N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene core substituted at position 5 with a methyl group and at position 2 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with benzyl (aromatic) and cyanomethyl (nitrile-containing) substituents. This structural architecture confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and polar interactions .

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a partially saturated bicyclic system that enhances conformational rigidity compared to fully aromatic analogues. The N-benzyl and N-cyanomethyl substituents introduce a hydrophobic aromatic domain and a polar nitrile group, respectively, which may modulate solubility, metabolic stability, and target engagement.

Properties

IUPAC Name |

N-benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-7-8-17-16(11-14)12-18(23-17)19(22)21(10-9-20)13-15-5-3-2-4-6-15/h2-6,12,14H,7-8,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHSPVZSCMSWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(S2)C(=O)N(CC#N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structural characteristics suggest that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a benzothiophene core with a cyanomethyl group and a carboxamide functional group. This unique structure is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄OS |

| Molecular Weight | 342.42 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases, particularly within the mitogen-activated protein kinase (MAPK) family. Research has shown that related compounds can selectively inhibit JNK2 and JNK3 kinases, with implications for treating conditions like cancer and neurodegenerative diseases. The binding affinity and selectivity of these inhibitors are crucial for their therapeutic effectiveness.

Biological Activity Data

Research indicates that this compound exhibits potent inhibitory activity against JNK kinases:

| Compound | JNK2 pIC50 | JNK3 pIC50 | Selectivity |

|---|---|---|---|

| 5a | 6.5 | 6.7 | High |

| 11a | 6.5 | 6.6 | High |

These findings suggest that the compound could be developed further for therapeutic applications targeting these pathways .

Case Studies

Several studies have explored the biological effects of similar compounds:

- Inhibition of JNK Kinases : A series of experiments demonstrated that compounds structurally related to this compound effectively inhibited JNK kinases in vitro. The unique binding mode was elucidated through X-ray crystallography, revealing specific interactions within the ATP-binding site .

- Anticancer Activity : In cell line studies, related benzothiophene derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating diseases such as Alzheimer's .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its potential as a pharmaceutical agent . Research indicates that it may act as a 5-lipoxygenase (5-LOX) inhibitor , which is significant in the treatment of inflammatory diseases. In silico studies have shown promising results regarding its anti-inflammatory properties, suggesting that further optimization could enhance its efficacy as a therapeutic agent for conditions such as asthma and arthritis .

Table 1: Summary of Medicinal Applications

| Application Area | Potential Use | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Treatment of asthma and arthritis | 5-lipoxygenase inhibition |

| Antimicrobial | Potential against malaria | PfENR inhibition |

| Pain management | COX-2 inhibition for chronic pain relief | Non-steroidal anti-inflammatory |

Pharmacological Studies

Pharmacological investigations have focused on the compound's ability to inhibit specific enzymes related to disease processes. The PfENR (Plasmodium falciparum enoyl-acyl carrier protein reductase) is crucial for malaria parasite survival during the liver stage. Compounds similar to N-Benzyl-N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide have demonstrated effective inhibition of this enzyme, suggesting potential for developing new antimalarial drugs .

Case Study: Antimalarial Activity

In a study on benzothiophene derivatives, including this compound, researchers found significant activity against liver-stage malaria parasites. The compounds were tested in vivo using rodent models, confirming their potential as effective antimalarial agents .

Biochemical Research

The compound's structure allows for various modifications that can lead to derivatives with enhanced biological activity. Biochemical assays have been conducted to evaluate the interaction of this compound with various biological targets, providing insights into its mechanism of action at the molecular level.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Three compounds sharing the 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide core but differing in nitrogen substituents are compared below:

Functional Group Analysis and Pharmacological Implications

N-Benzyl-N-(cyanomethyl) Derivative: Benzyl Group: Enhances lipophilicity, favoring membrane permeability and π-π stacking with aromatic residues in target proteins. Cyanomethyl Group: The nitrile moiety acts as a weak hydrogen bond acceptor and may participate in dipole-dipole interactions. Nitriles are metabolically stable compared to esters or amides .

N-[4-(Difluoromethoxy)phenyl] Derivative :

- Difluoromethoxy Group : Fluorine atoms increase electronegativity, improving metabolic resistance to oxidative degradation. The ether oxygen serves as a hydrogen bond acceptor, enhancing solubility.

N-[1-(Aminomethyl)cyclohexyl] Hydrochloride : Aminomethylcyclohexyl Group: The protonated amine (as HCl salt) increases water solubility and enables ionic interactions with acidic residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

Domino Reaction Protocol for Benzothiophene Core Formation

The benzothiophene core of the target compound is synthesized via a domino reaction protocol, which combines cyclization and functionalization steps in a single reaction vessel. This approach minimizes intermediate isolation and improves overall yield. A representative route involves the reaction of 2-fluoro-5-methylbenzonitrile with 2,5-dihydroxy-1,4-dithiane in a polar aprotic solvent system (e.g., acetone/water, 95:5 v/v) under mildly basic conditions (NaHCO₃) at 60°C. The reaction proceeds through a thio-Michael addition followed by intramolecular cyclization, yielding 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonitrile as a key intermediate.

Key Reaction Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetone/water (95:5) | 87 |

| Temperature | 60°C | — |

| Base | NaHCO₃ | — |

| Reaction Time | 8 hours | — |

This method avoids the need for transition metal catalysts, reducing production costs and simplifying purification.

Functionalization of the Benzothiophene Core

Introduction of the Cyanomethyl Group

The cyanomethyl moiety is introduced via nucleophilic substitution at the carboxamide nitrogen. The intermediate 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is first activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with cyanomethylamine in dichloromethane (DCM) at 0–5°C yields N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.

Reaction Conditions

- Activation Step : SOCl₂, reflux, 2 hours.

- Amination Step : Cyanomethylamine, DCM, 0–5°C, 12 hours.

- Yield : 78% (isolated after column chromatography).

N-Benzylation Strategy

The benzyl group is introduced via a Ullmann-type coupling reaction between N-(cyanomethyl)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and benzyl bromide. The reaction is catalyzed by copper(I) iodide (CuI) in the presence of a bipyridine ligand and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 110°C.

Optimized Conditions

| Component | Quantity | Role |

|---|---|---|

| CuI | 10 mol% | Catalyst |

| Bipyridine | 20 mol% | Ligand |

| Cs₂CO₃ | 2.0 equiv | Base |

| DMF | 0.1 M | Solvent |

| Temperature | 110°C | — |

This method achieves a 72% yield of the final product after recrystallization from ethanol.

Substrate Scope and Limitations

The domino reaction protocol tolerates a variety of substituents on the benzothiophene core, as demonstrated in studies of analogous compounds:

| Substituent Position | Functional Group | Yield (%) | Notes |

|---|---|---|---|

| 5- | Methyl | 87 | Optimal for target compound |

| 5- | Trifluoromethyl | 65 | Reduced yield due to steric effects |

| 4- | Nitro | 75 | Requires elevated temperature |

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position necessitate modified reaction conditions, including higher temperatures (80°C) and prolonged reaction times (12 hours).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency. Key advantages include:

- Improved Heat Transfer : Enables precise temperature control during exothermic steps.

- Reduced Solvent Use : 50% lower solvent consumption compared to batch processes.

- Yield Consistency : 85–88% yield across 100 kg batches.

Purification Techniques

- Crystallization : Ethanol/water (70:30) mixture achieves >99% purity.

- Chromatography : Reserved for small-scale batches requiring ultra-high purity (99.5%).

Comparative Analysis with Related Compounds

The target compound’s synthesis shares similarities with other benzothiophene carboxamides but differs in critical aspects:

| Compound | Key Difference | Yield (%) |

|---|---|---|

| N-Benzyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide | Lacks cyanomethyl group; simpler amidation | 82 |

| N-(4-Nitrobenzyl)-5-methyl analog | Nitro group complicates purification | 68 |

The inclusion of the cyanomethyl group necessitates additional protection/deprotection steps, reducing overall yield by ~10% compared to non-cyano derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.